![molecular formula C15H24N4O3S B7512955 N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MPSP is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the protein's function and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide involves its binding to the active site of PAK4, thereby inhibiting its activity. This inhibition leads to a decrease in cell migration, invasion, and proliferation, which can be useful in studying the protein's function and potential therapeutic applications.
Biochemical and Physiological Effects:
N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, it has been shown to have anti-inflammatory properties, which can be useful in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide in lab experiments is its specificity for PAK4. This specificity allows researchers to study the protein's function without affecting other cellular processes. However, one limitation of using N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide is its potential toxicity, which can affect the results of experiments if not carefully controlled.
Zukünftige Richtungen
There are several future directions for the use of N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide in biomedical research. One potential application is in the development of cancer therapies. N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer treatment. Additionally, N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide may have potential applications in the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory properties. Further research is needed to fully understand the potential applications of N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide in biomedical research.
Synthesemethoden
The synthesis of N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide is a complex process that involves several steps. The first step is the synthesis of 2-bromo-4-methylpyridine, which is then reacted with 4-methylpiperazine to form 2-(4-methylpiperazin-1-yl)pyridine. This compound is then reacted with 2-methylsulfonylpropanoic acid to form N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide. The synthesis of N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of a specific protein called PAK4, which is involved in several cellular processes, including cell migration, invasion, and proliferation. By inhibiting PAK4, N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide can be used to study the protein's function and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-12(23(3,21)22)15(20)17-11-13-4-5-16-14(10-13)19-8-6-18(2)7-9-19/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTBZPZIJIBWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)N2CCN(CC2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2,3,5,6,7,8,8a-Octahydroindolizin-1-yl)-3-[6-(dimethylamino)pyridin-3-yl]urea](/img/structure/B7512877.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
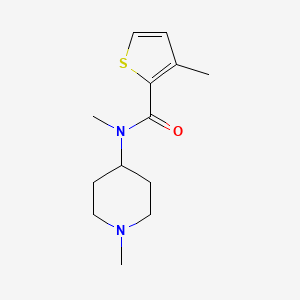
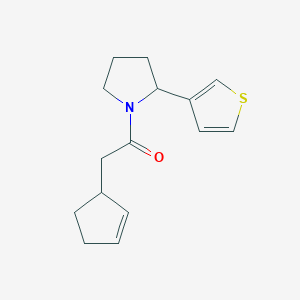

![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
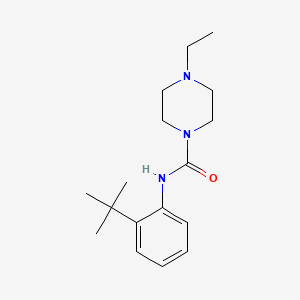
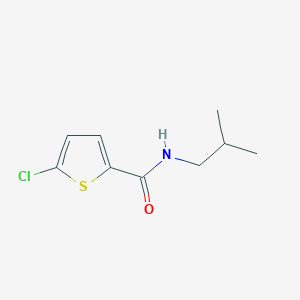


![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)

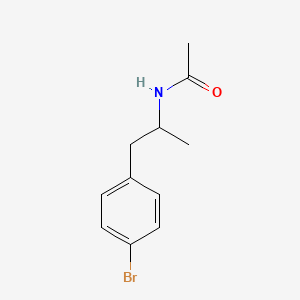
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)